molecular formula C18H13N3OS2 B2757896 (E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide CAS No. 328271-13-2

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide

Cat. No. B2757896
CAS RN: 328271-13-2
M. Wt: 351.44
InChI Key: IGWNWKZPRGNGOI-JXMROGBWSA-N
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Description

Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. It’s often determined using techniques like X-ray crystallography, NMR spectroscopy, etc.


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, etc. These properties can give insights into how the compound might behave under different conditions .

Scientific Research Applications

Protection of Plants Against Pathogens

The compound has been used in the protection of zucchini (Cucurbita pepo convar. giromontiina) against viral and fungal pathogens . It has shown to induce systemic acquired resistance (SAR) in plants, which is a “whole-plant” resistance response that occurs following an earlier localized exposure to pathogens .

2. Supplement or Substitute of Standard Fungicidal Program in Strawberry Cultivation The compound has been used as a supplement or substitute of standard fungicidal program in strawberry cultivation . It has shown a stimulating effect on plant growth, apart from its plant resistance inducing activity .

Organic Electronics

The compound has been used in the field of organic electronics . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Dye-Sensitized Solar Cells

The compound has been used in the production of semitransparent dye-sensitized solar cells (DSSCs) for greenhouse integration . It has shown improved spectral properties for application in greenhouse-integrated DSSCs .

5. Synthesis of Semiconductors for Plastic Electronics The compound has been used as promising building blocks in the synthesis of semiconductors for plastic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared, expanding the conjugated backbone of the semiconducting material .

Pharmacokinetics and Tissue Distribution Studies

The compound has been used in pharmacokinetics and tissue distribution studies . It has shown bioavailability in rats with a rapid passage across the blood-brain barrier .

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It’s important to know if the compound is toxic, flammable, reactive, etc .

Future Directions

This involves predicting or suggesting potential future research directions. This could be based on the current state of research and the compound’s properties .

properties

IUPAC Name

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-11-19-13-8-9-14-17(16(13)23-11)24-18(20-14)21-15(22)10-7-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNWKZPRGNGOI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide

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